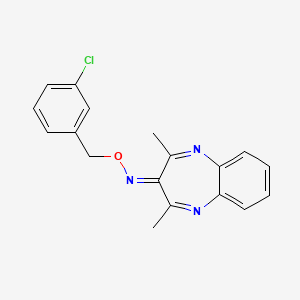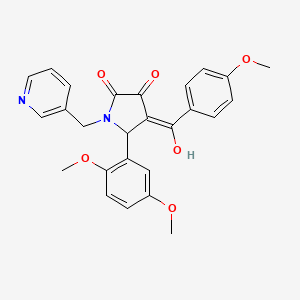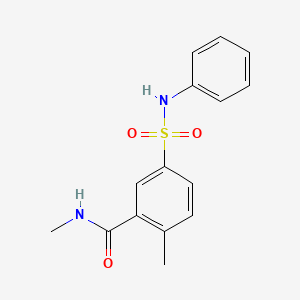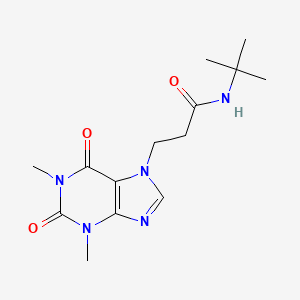![molecular formula C14H13ClFN3O2S B5338108 2-[(2-chloro-4-fluorobenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5338108.png)
2-[(2-chloro-4-fluorobenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-chloro-4-fluorobenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide, also known as CFTR modulator, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
2-[(2-chloro-4-fluorobenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide modulators exert their effects on the this compound protein by binding to specific sites on the protein and altering its conformational state. This, in turn, affects the ion transport properties of the protein and can lead to increased or decreased ion transport across epithelial membranes. The exact mechanism of action of this compound modulators is still being studied, but it is believed to involve changes in the phosphorylation state of the protein and alterations in the interactions between different domains of the protein.
Biochemical and Physiological Effects:
This compound modulators have been shown to have a wide range of biochemical and physiological effects, depending on the specific compound and the disease being treated. In cystic fibrosis, for example, this compound modulators can improve lung function, reduce the frequency of pulmonary exacerbations, and improve overall quality of life. In bronchiectasis, this compound modulators can reduce sputum production and improve respiratory symptoms. In COPD, this compound modulators can reduce inflammation and improve lung function.
実験室実験の利点と制限
2-[(2-chloro-4-fluorobenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide modulators have several advantages for lab experiments, including their specificity for the this compound protein, their ability to modulate ion transport across epithelial membranes, and their potential therapeutic applications in various diseases. However, there are also several limitations to using this compound modulators in lab experiments, including their complex synthesis method, their potential toxicity, and their limited availability.
将来の方向性
There are several future directions for research on 2-[(2-chloro-4-fluorobenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide modulators, including the development of new compounds with improved efficacy and safety profiles, the identification of new therapeutic applications for these compounds, and the elucidation of the exact mechanisms of action of these compounds. Other areas of research include the optimization of synthesis methods, the development of new drug delivery systems, and the identification of biomarkers for patient selection and monitoring. With continued research and development, this compound modulators have the potential to revolutionize the treatment of various diseases and improve the lives of millions of patients worldwide.
Conclusion:
In conclusion, this compound modulators are a promising class of compounds with significant potential for therapeutic applications in various diseases. Their complex synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions highlight their importance in scientific research. With continued research and development, this compound modulators have the potential to revolutionize the treatment of various diseases and improve the lives of millions of patients worldwide.
合成法
The synthesis of 2-[(2-chloro-4-fluorobenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide modulators involves a series of chemical reactions that require specialized equipment and expertise. The most commonly used method involves the reaction of 2-chloro-4-fluorobenzoic acid with N,N,4-trimethyl-1,3-thiazole-5-carboxamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with a base such as sodium hydride (NaH) and an amine such as diethylamine to yield the final product.
科学的研究の応用
2-[(2-chloro-4-fluorobenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide modulators have been extensively studied for their potential therapeutic applications in various diseases such as cystic fibrosis, bronchiectasis, and chronic obstructive pulmonary disease (COPD). These compounds work by targeting the cystic fibrosis transmembrane conductance regulator (this compound) protein, which plays a crucial role in regulating ion transport across epithelial membranes. This compound modulators can either enhance or inhibit the activity of this compound, depending on the specific compound and the disease being treated.
特性
IUPAC Name |
2-[(2-chloro-4-fluorobenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN3O2S/c1-7-11(13(21)19(2)3)22-14(17-7)18-12(20)9-5-4-8(16)6-10(9)15/h4-6H,1-3H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILJJTKBYJODBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=C(C=C(C=C2)F)Cl)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{1-{[(3-bromophenyl)amino]carbonyl}-2-[4-(methylthio)phenyl]vinyl}benzamide](/img/structure/B5338026.png)
![5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5338033.png)



![1-(4-methoxyphenyl)-3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-2-propen-1-one](/img/structure/B5338059.png)

![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-7-methoxy-3-quinolinyl)acrylonitrile](/img/structure/B5338067.png)
![7-(2-isopropoxypropanoyl)-N,N-dimethyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5338069.png)
![5-[2-methyl-4-(4-morpholinyl)benzylidene]-3-(1-methyl-2-propen-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5338098.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B5338112.png)
![4-fluoro-N-[3-(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.4]non-7-yl)-3-oxopropyl]benzamide](/img/structure/B5338118.png)

![7-(4,4-difluoro-1-piperidinyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5338127.png)
